An In-depth Technical Guide to Imidazo[1,2-b]pyridazine-3,6-diamine: Structure, Properties, and Synthesis
An In-depth Technical Guide to Imidazo[1,2-b]pyridazine-3,6-diamine: Structure, Properties, and Synthesis
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system is a notable heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent platform for developing a wide array of biologically active molecules.[2] This scaffold is considered a "privileged structure" due to its ability to serve as a ligand for a diverse range of biological targets.[1] One of the most prominent examples of a drug molecule containing this core is Ponatinib, a potent kinase inhibitor used in cancer therapy.[1] The versatility of the imidazo[1,2-b]pyridazine core allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1]
This guide focuses on a specific derivative, Imidazo[1,2-b]pyridazine-3,6-diamine , a molecule poised to be a critical building block in the synthesis of novel therapeutic agents. The presence of two amine groups at the 3 and 6 positions offers reactive handles for further chemical modifications, enabling the exploration of new chemical space and the development of next-generation pharmaceuticals.
Chemical Structure and Properties
The core structure of Imidazo[1,2-b]pyridazine-3,6-diamine consists of a fused imidazole and pyridazine ring system, with amino groups substituted at positions 3 and 6.
Chemical Structure:
Physicochemical Properties:
A comprehensive table of the physicochemical properties of Imidazo[1,2-b]pyridazine-3,6-diamine is provided below. It is important to note that while some properties are based on experimentally determined values for closely related analogs, others are estimated based on its structure due to the limited availability of direct experimental data for this specific compound.
| Property | Value (Estimated/Inferred) | Source |
| Molecular Formula | C₆H₆N₄ | - |
| Molecular Weight | 134.14 g/mol | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid powder | |
| Melting Point | >250 °C (based on hydrochloride salt of 3-amino derivative) | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | - |
| pKa | Basic due to amino groups; specific values not determined | - |
| LogP | Low; indicating higher polarity due to two amino groups | - |
Synthesis of Imidazo[1,2-b]pyridazine-3,6-diamine
The synthesis of Imidazo[1,2-b]pyridazine-3,6-diamine is not explicitly detailed in the current literature as a final product. However, a viable multi-step synthetic pathway can be designed based on established methodologies for the synthesis of related imidazo[1,2-b]pyridazine derivatives. The proposed synthesis involves the initial formation of a 3-amino-6-halo-imidazo[1,2-b]pyridazine intermediate, followed by a nucleophilic aromatic substitution to introduce the second amino group at the 6-position.
Overall Synthetic Workflow
The logical flow for the synthesis is depicted in the following diagram:
Caption: Proposed synthetic workflow for Imidazo[1,2-b]pyridazine-3,6-diamine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Amino-6-chloropyridazine
This initial step involves the selective amination of a commercially available starting material.
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Rationale: The reaction of 3,6-dichloropyridazine with aqueous ammonia allows for the selective substitution of one chlorine atom due to the deactivating effect of the first amino group on the second chlorine's reactivity.[2]
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Protocol:
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To a pressure vessel, add 3,6-dichloropyridazine (1 equivalent).
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Add a sufficient volume of concentrated aqueous ammonium hydroxide.
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Seal the vessel and heat to approximately 110-130°C for 12-24 hours.[2]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
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Filter the solid, wash with cold water, and dry under vacuum to obtain 3-amino-6-chloropyridazine.
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Step 2: Synthesis of 3-Nitro-6-chloroimidazo[1,2-b]pyridazine
This step involves the formation of the imidazo[1,2-b]pyridazine core followed by nitration.
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Rationale: The cyclocondensation of an aminopyridazine with an α-halocarbonyl compound is a standard method for forming the imidazo[1,2-b]pyridazine ring system.[3] Subsequent nitration at the 3-position provides a precursor to the 3-amino group.
-
Protocol:
-
Dissolve 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or 1,2-dimethoxyethane.[4]
-
Add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution).
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Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cyclization is complete, cool the reaction and evaporate the solvent.
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To the crude 6-chloroimidazo[1,2-b]pyridazine, carefully add concentrated sulfuric acid at 0°C.
-
Add fuming nitric acid dropwise while maintaining the low temperature.
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Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.[4]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry to yield 3-nitro-6-chloroimidazo[1,2-b]pyridazine.
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Step 3: Synthesis of 3-Amino-6-chloroimidazo[1,2-b]pyridazine
This step involves the reduction of the nitro group to an amino group.
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Rationale: The reduction of an aromatic nitro group is a common and high-yielding transformation, often achieved with metal catalysts or reducing agents like tin(II) chloride.
-
Protocol:
-
Suspend 3-nitro-6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (3-5 equivalents) portion-wise.
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Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-6-chloroimidazo[1,2-b]pyridazine.[5]
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Step 4: Synthesis of Imidazo[1,2-b]pyridazine-3,6-diamine
The final step is the amination of the 6-position.
-
Rationale: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with heteroaromatic chlorides.
-
Protocol:
-
In a reaction vessel, combine 3-amino-6-chloroimidazo[1,2-b]pyridazine (1 equivalent), a suitable amine source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos).
-
Add a base, such as cesium carbonate or sodium tert-butoxide.
-
Add an anhydrous solvent, such as toluene or 1,4-dioxane.
-
Degas the mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.
-
If a protected amine was used, perform the deprotection step (e.g., acidic hydrolysis for a benzophenone imine adduct).
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Purify the crude product by column chromatography to yield Imidazo[1,2-b]pyridazine-3,6-diamine.
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Biological Significance and Potential Applications
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors.[6] Derivatives have shown potent activity against a range of kinases, including Mps1, BTK, CDK12/13, PI3K/mTOR, and PIM kinases.[3][7][8][9][10] The introduction of amino groups at the 3 and 6 positions of the imidazo[1,2-b]pyridazine core in Imidazo[1,2-b]pyridazine-3,6-diamine provides key points for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets.
Potential as a Kinase Inhibitor Scaffold
The amino groups can serve as hydrogen bond donors and acceptors, which are crucial for binding to the hinge region of many protein kinases. The general mechanism of action for many imidazo[1,2-b]pyridazine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell signaling pathways that are often dysregulated in diseases like cancer.
Caption: General mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors.
Other Potential Therapeutic Applications
Beyond oncology, imidazo[1,2-b]pyridazine derivatives have shown promise in other therapeutic areas:
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Neurodegenerative Diseases: Certain derivatives have been investigated as ligands for β-amyloid plaques, suggesting potential applications in the diagnosis and treatment of Alzheimer's disease.[3]
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Infectious Diseases: The scaffold has been explored for developing antifungal and antitubercular agents.[11]
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Inflammatory Diseases: Some derivatives have exhibited anti-inflammatory properties.[1]
Conclusion
Imidazo[1,2-b]pyridazine-3,6-diamine is a strategically important molecule that leverages the privileged nature of the imidazo[1,2-b]pyridazine scaffold. While direct experimental data for this specific diamine is limited, its synthesis is highly feasible through established chemical methodologies. The presence of two reactive amino groups makes it an exceptionally valuable building block for the synthesis of diverse chemical libraries. Researchers and drug development professionals can utilize this guide to synthesize and explore the potential of Imidazo[1,2-b]pyridazine-3,6-diamine in the quest for novel and effective therapies for a wide range of human diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. ganapalifescience.com [ganapalifescience.com]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
- 11. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
